Vonoprazan fumarate impurity 13 is a significant byproduct associated with the synthesis of Vonoprazan fumarate, a novel potassium-competitive acid blocker used primarily for treating gastrointestinal disorders. Impurity 13, identified by the chemical formula and a molecular weight of 345.4 g/mol, presents challenges in the production of high-purity Vonoprazan fumarate due to its structural similarity to the target compound, complicating purification efforts .
Vonoprazan fumarate impurity 13 is derived during the synthetic processes aimed at producing Vonoprazan fumarate. It is classified as a pharmaceutical impurity, which can arise from various stages of synthesis, particularly from intermediates that may participate in side reactions or incomplete conversions . The identification and characterization of this impurity are critical for ensuring the quality and efficacy of the final pharmaceutical product.
The synthesis of Vonoprazan fumarate impurity 13 involves several steps that can lead to its formation as a byproduct. One notable method includes the reaction of specific intermediates under controlled conditions. For instance, during the preparation of a key intermediate, impurities can form due to side reactions involving starting materials or reagents used in the process.
The molecular structure of Vonoprazan fumarate impurity 13 can be depicted as follows:
The detailed characterization often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its identity and purity levels .
Vonoprazan fumarate impurity 13 can participate in various chemical reactions typical of pyrrole derivatives. These may include:
The understanding of these reactions is crucial for optimizing synthetic pathways and minimizing impurity formation during production .
Vonoprazan fumarate acts primarily as a potassium-competitive acid blocker through its interaction with gastric proton pumps. The mechanism involves:
The presence of impurities like Vonoprazan fumarate impurity 13 may potentially affect the pharmacodynamics and pharmacokinetics of the drug, necessitating thorough analysis during formulation development.
The physical properties of Vonoprazan fumarate impurity 13 include:
Chemical properties include stability under various conditions, which is essential for determining appropriate storage and handling protocols.
Vonoprazan fumarate impurity 13 serves primarily as a reference standard in analytical chemistry for:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: